chemical properties of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
chemical properties of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the modulation of biological activity. This guide focuses on a specific, synthetically valuable derivative: ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate . The presence of a 4-fluorophenyl group at the 3-position and an ethyl carboxylate at the 2-position creates a molecule with significant potential as a building block for complex therapeutic agents, particularly in antiviral and anticancer research.[2][3][4] This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate possesses a planar indole core with substituents at the C2 and C3 positions. The 4-fluorophenyl ring introduces a key structural and electronic element, while the ethyl ester group provides a handle for further chemical modification.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | [5] |
| Molecular Formula | C₁₇H₁₄FNO₂ | [5] |
| Molecular Weight | 283.30 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region (7.0-7.8 ppm) will contain complex multiplets for the four protons on the indole's benzene ring and the four protons of the A₂B₂ system of the 4-fluorophenyl ring. The ethyl group will be represented by a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.[6]
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¹³C NMR: The carbon spectrum will display signals for all 17 carbons. The carbonyl carbon of the ester will be the most downfield signal (around 162 ppm). Aromatic carbons will resonate in the 110-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.[8][9] The ethyl group carbons will appear upfield, with the O-CH₂ around 61 ppm and the CH₃ around 14 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3300-3400 | N-H Stretch (Indole) | Medium, sharp peak |
| ~1700-1725 | C=O Stretch (Ester) | Strong, sharp peak |
| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium to strong peaks |
| ~1200-1300 | C-O Stretch (Ester) | Strong peak |
| ~1150-1250 | C-F Stretch | Strong peak |
Mass Spectrometry (MS)
Under electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 283. A characteristic fragmentation pattern for ethyl esters involves the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to significant fragment ions.[10]
Synthesis: The Fischer Indole Approach
The most reliable and versatile method for constructing 3-substituted indole-2-carboxylates is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[11][12] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[13]
Retrosynthetic Analysis
A logical disconnection of the target molecule points directly to the key starting materials for a Fischer indole synthesis.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Protocol
This protocol describes a one-pot, three-component approach that is efficient and avoids the isolation of the intermediate hydrazone.[14]
Step 1: Phenylhydrazone Formation
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq) and a suitable solvent such as acetic acid or ethanol.
-
Add ethyl 2-oxo-3-(4-fluorophenyl)propanoate (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80°C for 1-2 hours to facilitate the formation of the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Acid-Catalyzed Cyclization
-
Once hydrazone formation is complete, add a catalyst. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[12] The choice of acid is critical; polyphosphoric acid (PPA) is often effective for achieving the high temperatures required for cyclization.
-
Increase the temperature and heat the mixture under reflux for several hours (typically 4-12 h). The optimal temperature and time depend on the specific substrates and catalyst used.
-
Monitor the reaction for the disappearance of the hydrazone and the appearance of the indole product by TLC.
Step 3: Work-up and Purification
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice-water. This will precipitate the crude product.
-
Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) to a pH of ~7.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Fischer Indole Synthesis Workflow and Mechanism
The process follows a well-defined pathway from starting materials to the final indole product.
Caption: Key reactivity pathways for derivatization.
N-Alkylation
The indole nitrogen can be deprotonated by a mild base and subsequently alkylated with an electrophile. [1]* Protocol: To a solution of the indole (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq). Stir the mixture at room temperature or with gentle heating until the reaction is complete. The product is isolated by aqueous work-up and purification.
Ester Hydrolysis
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [15]Saponification with a base is generally preferred as it is irreversible. [1]* Protocol: Dissolve the ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH, 5.0 eq). Heat the solution to reflux for 2-4 hours. After cooling, acidify the mixture with dilute HCl, which will precipitate the carboxylic acid product. The solid can then be collected by filtration.
Reduction to Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, (3-(4-fluorophenyl)-1H-indol-2-yl)methanol. [16]* Protocol: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of the indole ester (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). The resulting solids are filtered off, and the product is isolated from the filtrate.
Hydrazinolysis
Reaction with hydrazine hydrate converts the ester into the corresponding carbohydrazide, a valuable intermediate for synthesizing heterocycles like oxadiazoles or pyrazoles. [1]* Protocol: A solution of the ester (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 12-24 hours. Upon cooling, the product hydrazide often crystallizes directly from the reaction mixture and can be collected by filtration.
Applications in Medicinal Chemistry and Drug Development
The ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate scaffold is a highly attractive starting point for drug discovery. The indole core is a known constituent of molecules that inhibit kinases, microtubules, and viral proteins. [4]
-
Anticancer Potential: Many indole derivatives exhibit potent antiproliferative activity. The 3-aryl indole motif is present in compounds designed as inhibitors of crucial cancer targets like tubulin and various protein kinases (e.g., EGFR, BRAF V600E). [4][17]The carboxylic acid or amide derivatives of the title compound would be prime candidates for screening in cancer cell lines.
-
Antiviral Activity: Indole-2-carboxylate derivatives have been specifically investigated for their antiviral properties, including activity against the Hepatitis C virus (HCV). [3]The structural features of the title compound make it an excellent candidate for inclusion in antiviral screening programs.
-
Antimicrobial and Antifungal Agents: The broad biological profile of indoles extends to antimicrobial and antifungal activity. [2]Derivatization of the core structure can lead to the discovery of novel agents to combat resistant pathogens.
Conclusion
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a compound of significant chemical interest. Its synthesis is readily achievable through the classic Fischer indole synthesis, and its functional groups offer multiple handles for diverse chemical transformations. The combination of the privileged indole scaffold with a synthetically useful ester and a biologically relevant fluorophenyl group makes it a high-value building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, manipulate, and exploit this promising molecule in their scientific endeavors.
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